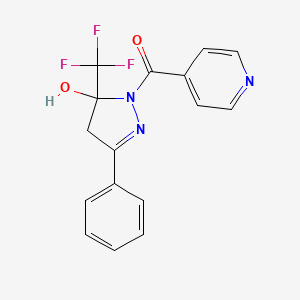
3-Phenyl-1-(4-pyridylcarbonyl)-5-(trifluoromethyl)-2-pyrazoline-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Pyridine Moiety: The pyridine ring is attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic reagents such as amines or thiols are used for substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
[4,5-Dihydro-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
[4,5-Dihydro-5-hydroxy-3-phenyl-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the trifluoromethyl group, which may influence its stability and interaction with biological targets.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
特性
分子式 |
C16H12F3N3O2 |
|---|---|
分子量 |
335.28 g/mol |
IUPAC名 |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15(24)10-13(11-4-2-1-3-5-11)21-22(15)14(23)12-6-8-20-9-7-12/h1-9,24H,10H2 |
InChIキー |
VZYZZSKFUMNZLJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


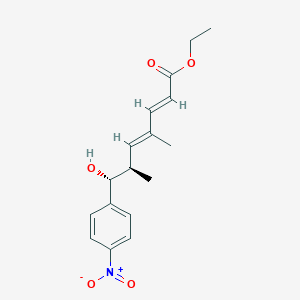

![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
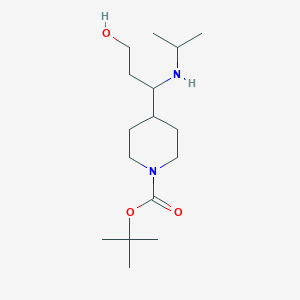
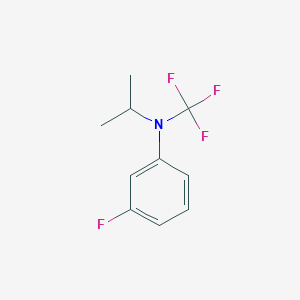
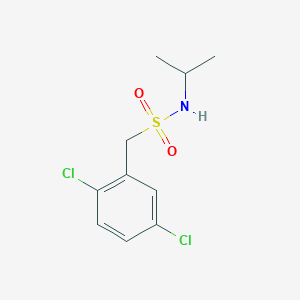
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
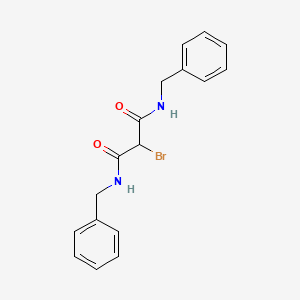
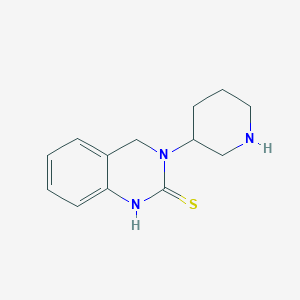
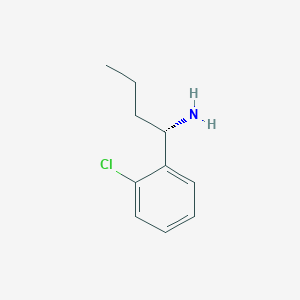

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
